1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸
説明
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複素環化合物の合成
1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸: は、複素環化合物の合成において重要な前駆体として役立ちます。 これらの化合物は構造的に多様であり、その生物学的活性により医薬品化学において重要な用途を有しています 。 この化合物の汎用性により、治療薬として潜在力を秘めた幅広い誘導体を創製することができます。
生物医学研究
生物医学研究では、1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸の誘導体が、その薬理学的特性について研究されています。 これらの誘導体は、抗炎症、鎮痛、解熱効果など、さまざまな活性を持っています。 これは、新しい医薬品の開発にとって非常に価値のあるものです 。
抗ウイルス剤
1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸の誘導体の中には、抗ウイルス剤として有望なものがいくつかあります。 痘瘡ウイルスファミリーに属するワクシニアウイルスなど、さまざまなウイルスに対する有効性を研究しています 。 この用途は、特に新たなウイルス性疾患の状況において関連性があります。
腫瘍学
この化合物の誘導体は、腫瘍学における潜在的な用途について研究されています。 これらの誘導体は、癌細胞の増殖と生存に関与する特定の経路を標的にすることで、抗癌作用を示すことがわかっています 。 この研究は、標的を絞った癌治療法の開発にとって非常に重要です。
神経疾患
1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸誘導体の神経学的用途に関する研究には、神経保護効果の探求が含まれています。 これらの化合物は、関連する生物学的経路を調節することにより、アルツハイマー病やパーキンソン病などの神経変性疾患に対して治療上の利点をもたらす可能性があります 。
循環器疾患
1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸の誘導体は、循環器の用途についても研究されています。 これらの誘導体は、血管拡張と心収縮に影響を与えることで、高血圧や心不全などの病状の治療に潜在的な効用を示しています 。
代謝性疾患
代謝性疾患の分野では、これらの誘導体は、代謝経路の調節における役割について研究されています。 これらの誘導体は、グルコースと脂質の代謝に影響を与えることで、糖尿病や肥満などの疾患の治療に役立つ可能性があります 。
抗炎症作用
最後に、1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸の誘導体の抗炎症作用により、これらの誘導体は慢性炎症性疾患の治療薬候補となります。 これらの誘導体は、関節リウマチや炎症性腸疾患などの病状の治療に潜在的に使用できる可能性があります 。
生化学分析
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can bind to specific receptors, modulating their activity and leading to downstream effects on gene expression and cellular metabolism .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can alter the expression of genes involved in various cellular processes, thereby affecting the overall function and behavior of cells .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalysis . Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Metabolic Pathways
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can affect metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Subcellular Localization
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
生物活性
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (PCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound and its derivatives have been investigated for various pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. This article compiles recent research findings, synthetic methodologies, and biological evaluations of PCA to provide a comprehensive overview of its potential as a therapeutic agent.
PCA can be synthesized through various methods, including multicomponent reactions and cyclization processes. Recent studies have introduced novel synthetic routes that enhance yield and efficiency. For example, one study utilized amorphous carbon-supported sulfonic acid as a catalyst to facilitate the synthesis of pyrazolo[3,4-b]pyridine derivatives from 1,4-dihydropyrano[2,3-c]pyrazole substrates under mild conditions .
Table 1: Synthetic Methods for PCA Derivatives
Antimicrobial Activity
PCA and its derivatives have shown significant antimicrobial properties. A study highlighted their effectiveness against various bacterial strains and fungi, suggesting their potential use in treating infectious diseases . The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.
Antitumor Activity
Research indicates that PCA derivatives act as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a critical enzyme involved in cancer cell proliferation and survival. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Neuropharmacological Effects
PCA has also been studied for its effects on the central nervous system (CNS). It has been reported to interact with GABAA receptors, which play a crucial role in mediating inhibitory neurotransmission. This interaction suggests that PCA could be beneficial in treating anxiety disorders and other CNS-related conditions .
Molecular Mechanisms
The biological activity of PCA is mediated through several molecular mechanisms:
- Enzyme Inhibition : PCA inhibits specific kinases involved in cell signaling pathways.
- Receptor Interaction : Binding to GABAA receptors alters neuronal excitability.
- Gene Expression Modulation : PCA influences the transcription of genes related to cell proliferation and apoptosis.
Case Studies
A series of case studies have explored the efficacy of PCA derivatives in various therapeutic contexts:
- Case Study 1 : A derivative was evaluated for its antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at low concentrations.
- Case Study 2 : In animal models, PCA demonstrated neuroprotective effects against neurodegeneration induced by oxidative stress.
Pharmacokinetics
Understanding the pharmacokinetics of PCA is essential for its development as a therapeutic agent. Studies indicate that PCA can cross the blood-brain barrier, making it a candidate for CNS applications. Furthermore, metabolism studies reveal that PCA undergoes extensive hepatic metabolism, which may influence its bioavailability and therapeutic efficacy .
特性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-02-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives?
A1: Research indicates that these compounds display affinity for various targets, notably adenosine receptors (A1 and A2A) [, ] and specific binding sites on the GABAA receptor complex, including the benzodiazepine, GABA, and picrotoxinin binding sites [, ].
Q2: How do these compounds interact with GABAA receptors, and what are the downstream effects?
A2: While the exact mechanisms are still under investigation, studies suggest that some derivatives enhance [3H]diazepam binding allosterically, potentially through interactions with the GABA binding site or a subdomain thereof []. Conversely, some exhibit competitive inhibition of the benzodiazepine antagonist [3H]Ro 15-1788, indicating direct binding to the benzodiazepine site []. Furthermore, inhibition of the picrotoxinin-channel site by some derivatives is theorized to occur through allosteric modulation via the GABA site or by direct competition at the channel site []. These interactions can influence neuronal excitability and potentially contribute to anxiolytic and anticonvulsant effects.
Q3: Can you elaborate on the structure-activity relationships (SAR) observed for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, specifically concerning adenosine receptors and GABAA receptors?
A3: Modifications to the basic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence receptor affinity and selectivity. For instance, while many derivatives exhibit lower affinity for A2A adenosine receptors compared to Cartazolate, their affinity for A1 receptors remains relatively unchanged []. Regarding GABAA receptors, structural alterations impact the compounds' ability to enhance or inhibit the binding of various ligands, suggesting that specific structural features are crucial for interactions with different binding sites within the receptor complex [].
Q4: Tracazolate is a notable example within this class of compounds. What is its mechanism of action, and how does it differ from benzodiazepines?
A4: Tracazolate demonstrates anxiolytic and anticonvulsant effects []. Unlike benzodiazepines, which directly bind to the benzodiazepine site, Tracazolate enhances the binding of [3H]-benzodiazepines to their binding sites in the brain []. Interestingly, benzodiazepine antagonists do not significantly alter Tracazolate's anticonflict activity, further distinguishing its mechanism from classic benzodiazepines [].
Q5: What metabolic pathways are involved in the breakdown of Tracazolate in rats and dogs?
A5: Tracazolate undergoes extensive metabolism, primarily in the liver [, ]. The key metabolic pathways identified include de-esterification to the 5-carboxylic acid, N-deethylation of the pyrazole ring, oxidation at the gamma-position of the n-butylamino side chain, oxidation of the terminal carbon of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group followed by condensation with the 5-carboxylic acid to form gamma-lactones [, ].
Q6: What is the significance of identifying and characterizing Tracazolate metabolites in different tissues?
A6: Characterizing the metabolites provides insights into the drug's distribution, metabolism, and potential for active metabolites []. For instance, the presence of Tracazolate and its metabolites in the brain suggests they can cross the blood-brain barrier [], a critical factor for its central nervous system activity. The identification of a less polar metabolite, 1-vinyl Tracazolate, in fat tissues suggests potential accumulation and a role of fat tissue in the drug's pharmacokinetic profile [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。